1-Benzyl-4-piperidinone (2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-piperidinone (2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)hydrazone is a complex organic compound with the molecular formula C23H27N5S and a molecular weight of 405.569 g/mol
Preparation Methods
The synthesis of 1-Benzyl-4-piperidinone (2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)hydrazone involves multiple steps. Typically, the preparation starts with the formation of 1-Benzyl-4-piperidinone, which serves as a versatile heterocyclic building block . The subsequent steps involve the introduction of the benzothieno[2,3-D]pyrimidin-4-YL group and the hydrazone formation under controlled conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-Benzyl-4-piperidinone (2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)hydrazone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-piperidinone (2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)hydrazone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Benzyl-4-piperidinone (2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)hydrazone can be compared with other similar compounds such as:
- 1-Benzyl-2-methyl-4-piperidinone
- 1-Benzyl-4-piperidinone (2-ethyl-5,6,7,8-tetrahydro 1benzothieno[2,3-D]pyrimidin-4-YL)hydrazone
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and applications.
Properties
Molecular Formula |
C23H27N5S |
---|---|
Molecular Weight |
405.6 g/mol |
IUPAC Name |
N-[(1-benzylpiperidin-4-ylidene)amino]-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H27N5S/c1-16-24-22(21-19-9-5-6-10-20(19)29-23(21)25-16)27-26-18-11-13-28(14-12-18)15-17-7-3-2-4-8-17/h2-4,7-8H,5-6,9-15H2,1H3,(H,24,25,27) |
InChI Key |
QBNMAQLRFUKOFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)NN=C4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.